
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Structural Characterization
Research on compounds with similar structural characteristics often involves synthesis via cyclization reactions, exploring efficient pathways to obtain these complex molecules. For example, the use of cesium carbonate to synthesize quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide showcases an efficient protocol highlighting the potential synthetic utility of similar compounds in drug development (Patil et al., 2008). This process points towards the broader applicability of such compounds in synthesizing intermediates for pharmaceuticals.
Moreover, vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside DFT methods, provide deep insights into the molecular structure and electronic properties of related quinazoline derivatives (Sebastian et al., 2015). These studies are crucial for understanding the compound's behavior in various environments, potentially impacting its pharmacological activities.
Chemosensor Applications
Compounds featuring naphthalimide derivatives and related structures have been synthesized and applied as chemosensors for the detection of ions such as fluoride. These chemosensors operate through reversible colorimetric and fluorescent changes upon ion binding, demonstrating the functional versatility of these molecules in analytical chemistry and environmental monitoring (Zhang et al., 2020). This suggests potential research avenues for 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione in developing new sensor materials.
Pharmacological Interests
While direct applications in pharmacology for the specific compound are not detailed, the synthesis of structurally similar compounds for drug intermediates implies a potential interest in exploring their biological activities. Compounds like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, key intermediates in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin, highlight the significance of quinazoline derivatives in medicinal chemistry (Mizuno et al., 2007). This underlines the potential pharmacological applications of the compound , warranting further investigation into its biological properties and therapeutic potential.
Safety And Hazards
将来の方向性
特性
CAS番号 |
1207033-27-9 |
|---|---|
製品名 |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
分子式 |
C24H26N4O3 |
分子量 |
418.497 |
IUPAC名 |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-8-13-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-31-21)18-12-11-16(2)17(3)14-18/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
InChIキー |
IKVLNPDFNMANKZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
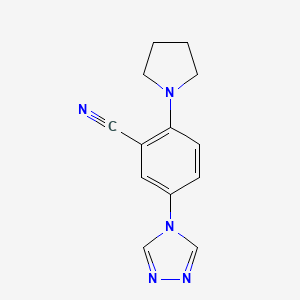
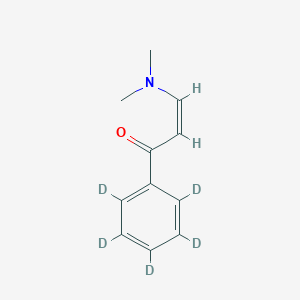
![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
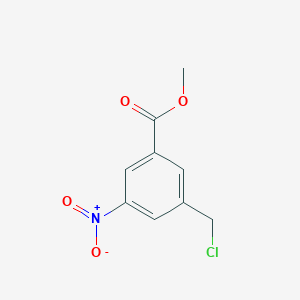
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
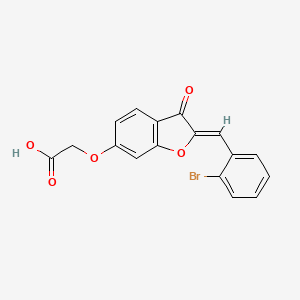
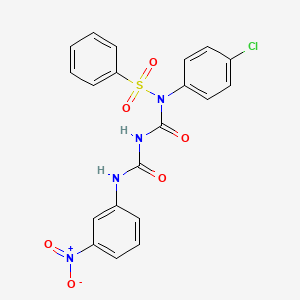
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
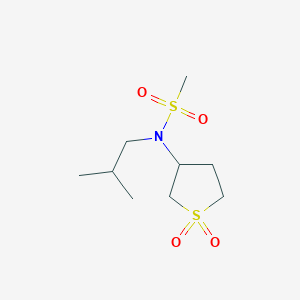
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)